molecular formula C13H20N4O3 B023853 (R)-Lisofylline CAS No. 100324-81-0

(R)-Lisofylline

Katalognummer B023853
CAS-Nummer: 100324-81-0
Molekulargewicht: 280.32 g/mol
InChI-Schlüssel: NSMXQKNUPPXBRG-SECBINFHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R)-Lisofylline is a synthetic anti-inflammatory and anti-oxidative drug that has been studied extensively over the past decade. It is a derivative of the natural product lisofylline, which is a glycoside of the amino acid lysine. The drug has been studied for its potential to treat a variety of inflammatory and oxidative-mediated diseases. In particular, it has been studied for its ability to reduce inflammation and oxidative stress in the brain, heart, and other organs.

Wissenschaftliche Forschungsanwendungen

  • Treatment of Lung Injury and Mortality : Lisofylline was found to ameliorate hyperoxia-induced lung injury and mortality. This is attributed to its ability to inhibit CREB activation, reduce membrane oxidation, and suppress proinflammatory cytokine expression in the lungs (George et al., 1999).

  • Autoimmune Diabetes Prevention : It inhibits STAT4 activation, which in turn prevents autoimmune diabetes in NOD mice (Yang et al., 2003). Additionally, Lisofylline protects beta-cells from Th1 cytokine-induced dysfunction, reducing the onset of Type 1 diabetes in non-obese diabetic mice (Cui et al., 2006).

  • Intestinal and Hepatic Injury Amelioration : The treatment with Lisofylline ameliorated hemorrhage and resuscitation-induced intestinal and hepatic injury in rats, potentially by preserving microvascular perfusion and tissue adenosine triphosphate concentrations (Wattanasirichaigoon et al., 2000).

  • Reduction of Gut Barrier Dysfunction : Lisofylline reduces gut barrier dysfunction caused by ischemia and ischemia/reperfusion, possibly due to the preservation of villus height (Wattanasirichaigoon et al., 1999).

  • Potential for Treating Acute Respiratory Distress Syndrome (ARDS) : Lisofylline is a drug candidate under investigation for acute respiratory distress syndrome, acute lung injury, septic shock, and mucositis (Pękala et al., 2007).

  • Neutrophil Function Regulation During Sepsis : It can selectively downregulate some neutrophil functions and reverse neutropenia during sepsis (Oka et al., 1999).

  • Therapeutic Value in Preventing Autoimmune Disorders : Lisofylline may have therapeutic value in preventing autoimmune disorders, including Type 1 diabetes, and preserving beta cell functional mass during islet isolation (Yang et al., 2005).

  • Application in Hemorrhagic Shock : It has shown efficacy in improving survival in a model of hemorrhagic shock by decreasing white cell adhesiveness (Waxman et al., 1996).

  • Effect on Pulmonary Function after Smoke Inhalation Injury : When combined with heparin, Lisofylline significantly reduced postinjury oxygen tension gradient, pulmonary shunt, and ventilation requirements in sheep after smoke inhalation injury (Tasaki et al., 2002).

  • Attenuation of Sepsis-Induced Pulmonary Hypertension and Injury : Lisofylline treatment attenuated sepsis-induced pulmonary hypertension, neutropenia, and hypoxemia in pigs (Hasegawa et al., 1997).

  • Beneficial Effects in Bone Marrow Transplantation : A study found that Lisofylline 3 mg/kg reduced the incidence of infections and improved 100-day survival in patients receiving related-donor allogeneic bone marrow transplantation (List et al., 2000).

  • Self-Assembling Conjugate for Diabetes Treatment : A self-assembling lisofylline-fatty acid conjugate showed anti-inflammatory activity and reduced blood glucose levels in T1D animals at a reduced dose (Italiya et al., 2019).

  • Adverse Effects in Acute Myeloid Leukaemia Treatment : However, it was associated with increased intestinal permeability, nausea, vomiting, and infection-related morbidity in the context of acute myeloid leukaemia treatment (Bow & Meddings, 2006).

  • Effects on Blood Cell Deformability : Pentoxifylline and Lisofylline in vitro increased deformability of red blood cells from healthy donors and patients with chronic venous disease (Słoczyńska et al., 2013).

  • Pharmacokinetics Modeling in Mice : A physiologically based modeling study of Lisofylline pharmacokinetics predicted serum and tissue concentrations following intravenous administration in mice (Wyska et al., 2015).

Eigenschaften

IUPAC Name

1-[(5R)-5-hydroxyhexyl]-3,7-dimethylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O3/c1-9(18)6-4-5-7-17-12(19)10-11(14-8-15(10)2)16(3)13(17)20/h8-9,18H,4-7H2,1-3H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSMXQKNUPPXBRG-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7058709
Record name (R)-Lisofylline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7058709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

100324-81-0
Record name Lisofylline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100324-81-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lisofylline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12406
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (R)-Lisofylline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7058709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LISOFYLLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L1F2Q2X956
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Pentoxifylline (1.0 g, 3.59 mmol) was dissolved in methanol (20 mL) and DCM (3 mL) then cooled to 0° C. To the reaction was added sodium borohydride (0.41 g, 10.8 mmol) portionwise over 30 min. The reaction was stirred in the cold for 2 h; then it was evaporated to dryness under reduced pressure, diluted with water (100 mL) and extracted with ethyl acetate (3×75 mL). The combined extracts were dried with magnesium sulfate, filtered and the solvent was removed under reduced pressure to give 1-(5-hydroxyhexyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione (0.72 g, 71% yield) as a white solid. LCMS retention time=1.849 min and 98% purity, LCMS MH+ 281. 1H NMR (DMSO-d6) δ 8.00 (s, 1H), 4.31 (d, 1H, J=4 Hz), 3.88 (s, 3H), 3.84 (t, 2H, J=8 Hz), 3.51-3.59 (m, 1H), 1.45-1.56 (m, 2H), 1.25-1.37 (m, 4H), 1.02 ( d, 3H, J=4 Hz).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
0.41 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-Lisofylline
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(R)-Lisofylline
Reactant of Route 3
(R)-Lisofylline
Reactant of Route 4
(R)-Lisofylline
Reactant of Route 5
(R)-Lisofylline
Reactant of Route 6
Reactant of Route 6
(R)-Lisofylline

Q & A

Q1: What innovative synthetic approach is described for producing (R)-Lisofylline?

A1: A novel boron-catalyzed regioselective deoxygenation method is presented in [] for synthesizing this compound. This method focuses on the selective removal of oxygen from the terminal 1,2-diol at the primary position. This process hinges on the formation of a transient cyclic siloxane intermediate. This approach offers a valuable alternative to traditional asymmetric catalytic reactions, allowing for the production of this compound with high enantiomeric excess.

Q2: How does active site crowding in enzymes impact the synthesis of this compound precursors?

A2: Research in [] highlights the role of active site crowding in cytochrome P450 3A4, an enzyme capable of metabolizing a wide range of drugs. By strategically introducing steric hindrance within the enzyme's active site via rational mutagenesis, researchers were able to direct the oxidation process toward more sterically accessible positions on the substrate. This manipulation of enzyme selectivity proves beneficial in synthesizing a key precursor of this compound.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.